molecular formula C15H12N2 B1606699 2-Phenylquinolin-4-amine CAS No. 5855-52-7

2-Phenylquinolin-4-amine

Cat. No.: B1606699
CAS No.: 5855-52-7
M. Wt: 220.27 g/mol
InChI Key: URUHKHGBRNTPGA-UHFFFAOYSA-N
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Description

2-Phenylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family It consists of a quinoline ring system substituted with a phenyl group at the 2-position and an amino group at the 4-position

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, to which 2-Phenylquinolin-4-amine belongs, exhibit a variety of biological activities . They are important in agrochemicals due to their fungicidal, insecticidal, and pesticidal properties . They also have potential therapeutic applications as antimalarial, antiviral, antitumor, anti-inflammatory, analgesic, immunostimulatory, and hypotensive agents .

Cellular Effects

It has been suggested that 2-arylquinolin-4-amines, a group that includes this compound, can regulate the expression of selected genes by stabilizing the triple-helix formed from the cellular duplex and an external third strand . They are also potent antagonists of immunostimulatory bacterial DNA .

Molecular Mechanism

It is known that 2-arylquinolin-4-amines can intercalate with poly (dT•dA•dT) and stabilize this triple-helix DNA structure with high selectivity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the study design factors such as animal sex and species, therapeutic intervention, therapeutic intervention dose, methods to induce the model, and type of outcome measure significantly influence the results .

Metabolic Pathways

It is known that short-chain fatty acids (SCFAs) have systemic effects on glucose metabolism in different tissues .

Transport and Distribution

It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues .

Subcellular Localization

The subcellular location generally concerns the mature protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.

Major Products Formed:

    Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, alkylated, or other substituted quinoline derivatives.

Scientific Research Applications

2-Phenylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound for drug discovery.

    Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the amino group at the 4-position, resulting in different chemical reactivity and biological activity.

    4-Aminoquinoline: Lacks the phenyl group at the 2-position, affecting its overall properties and applications.

    2-Phenyl-4-nitroquinoline: Contains a nitro group instead of an amino group, leading to different chemical and biological behaviors.

Uniqueness: 2-Phenylquinolin-4-amine is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHKHGBRNTPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207263
Record name 4-Quinolinamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-52-7
Record name 4-Quinolinamine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-phenylquinolin-4-amine derivatives as anticancer agents?

A1: Research indicates that certain this compound derivatives function as apoptosis inducers. [] Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unwanted cells. By triggering apoptosis specifically in cancer cells, these compounds show potential as anticancer agents. One study designed and synthesized a series of this compound derivatives and evaluated their apoptosis-inducing activity using caspase-3 activation and annexin-FITC assays. [] Compounds 7a and 7d showed promising results in these assays, suggesting their potential to induce apoptosis in cancer cells.

Q2: How does the structure of this compound relate to its activity as an antagonist of immunostimulatory CpG-oligodeoxynucleotides?

A2: Studies have identified 2-phenylquinolin-4-amines as antagonists of immunostimulatory CpG-oligodeoxynucleotides. [, ] These oligodeoxynucleotides are known to activate the immune system. Research suggests that the antagonist activity of 2-phenylquinolin-4-amines is influenced by the substituents on both the phenyl ring and the 4-amino group of the quinoline core. [] Specifically, a study utilizing the Fujita-Ban variant of the Free-Wilson analysis on 48 2-phenylquinoline derivatives highlighted the additive nature of substituent contributions to the compound's biological activity (EC50). [] This study suggests that larger 2-phenylquinoline molecules may have difficulty interacting with the unknown biological receptor due to steric hindrance. [] Further investigation revealed that a basic antagonist molecule likely interacts with weakly acidic groups within the antagonist-receptor complex. [] These findings highlight the importance of specific structural features in influencing the interaction of 2-phenylquinolin-4-amines with their biological targets.

Q3: Are there efficient synthetic approaches to produce diversely substituted 2-phenylquinolin-4-amines?

A3: Yes, researchers have developed facile synthetic routes to generate 2-phenylquinolin-4-amines with a variety of substitutions. [] These approaches allow for the introduction of aminoalkyl groups at the N4 position of the quinolin-4-amine, as well as amino or aminoalkyl groups on the phenyl ring. [] This synthetic flexibility enables the exploration of structure-activity relationships and the development of compounds with tailored properties.

Q4: What are the implications of combining 2-phenylquinolin-4-amines with inhibitory oligonucleotides in treating autoimmune diseases?

A4: Research suggests a potential therapeutic strategy for autoimmune diseases using a combination of 2-phenylquinolin-4-amines and inhibitory oligonucleotides. [] The method aims to inhibit immune activation induced by nucleic acids. Specifically, 2-phenylquinolin-4-amines, particularly those structurally similar to chloroquine, have shown promise as antagonists of immunostimulatory CpG-containing nucleic acids. [] When used in synergy with inhibitory nucleic acids like poly G, these compounds could offer a novel approach to managing autoimmune disorders by suppressing the undesired immune response. []

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